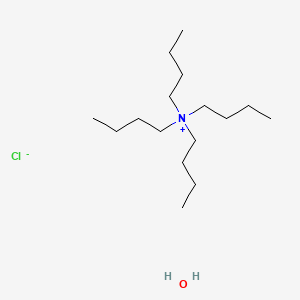
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile, also known as DCM, is a fluorescent dye that has been widely used in scientific research. It is a highly sensitive probe for detecting and monitoring biological processes, such as protein-protein interactions, enzyme activities, and ion concentrations.
Mechanism Of Action
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile works by binding to specific molecules or ions and emitting fluorescence when excited by light of a certain wavelength. The mechanism of action of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule through non-radiative dipole-dipole interactions.
Biochemical And Physiological Effects
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has no known biochemical or physiological effects on cells or tissues. It is a non-toxic fluorescent dye that has been used extensively in live-cell imaging studies.
Advantages And Limitations For Lab Experiments
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has several advantages for lab experiments, including its high sensitivity and selectivity for specific molecules or ions, its ease of use, and its compatibility with a variety of experimental conditions. However, 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile also has some limitations, such as its tendency to photobleach and its sensitivity to changes in pH and temperature.
Future Directions
There are several future directions for the use of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile in scientific research. One potential application is the development of new fluorescent probes based on 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile that have improved sensitivity, selectivity, and photostability. Another direction is the use of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about biological processes. Finally, 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile could be used in the development of new diagnostic and therapeutic tools for diseases such as cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile involves a multi-step reaction process, starting from the reaction of 2,6-dimethylpyridine with phenethyl bromide to form 2,6-dimethyl-1-phenethylpyridine. This intermediate is then reacted with malononitrile in the presence of a base to form 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile. The final product is obtained by purification through column chromatography.
Scientific Research Applications
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has been widely used in scientific research as a fluorescent probe for detecting and monitoring biological processes. It has been used to study protein-protein interactions, enzyme activities, and ion concentrations in cells and tissues. 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has also been used to monitor changes in intracellular pH, membrane potential, and calcium ion concentration in live cells.
properties
IUPAC Name |
2-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-14-10-17(18(12-19)13-20)11-15(2)21(14)9-8-16-6-4-3-5-7-16/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGCIWSEZUIULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629795.png)
![5-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2629799.png)
![1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629800.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2629802.png)
![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)
![4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2629805.png)
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)

![4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2629809.png)



![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)